[(1,4-Dimethylcyclohexane-1,3-diyl)bis(methanediylimino)]bis{[(propan-2-ylideneamino)oxy]methanone}
Description
This compound is a highly specialized derivative of 2-propanone (acetone) featuring a complex oxime-carbamate-cyclohexyl scaffold. Its structure includes:
- Core: A 2-propanone backbone, functionalized with an oxime group (O-substituted) at the carbonyl carbon.
- Substituents: A cyclohexyl ring substituted with three methyl groups (1,3,3-trimethyl), a carbamate linkage (formed via a [[(1-methylethylidene)amino]oxy]carbonyl group), and an additional aminomethyl chain.
Its structural complexity implies applications in pharmaceuticals or agrochemicals, where such scaffolds often target enzymes or receptors.
Properties
CAS No. |
68425-98-9 |
|---|---|
Molecular Formula |
C18H32N4O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(propan-2-ylideneamino) N-[[1,4-dimethyl-3-[[(propan-2-ylideneamino)oxycarbonylamino]methyl]cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C18H32N4O4/c1-12(2)21-25-16(23)19-10-15-9-18(6,8-7-14(15)5)11-20-17(24)26-22-13(3)4/h14-15H,7-11H2,1-6H3,(H,19,23)(H,20,24) |
InChI Key |
ALWXSPGJVQHGED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)NCC1(CC(CC(C1)(C)C)NC(=O)ON=C(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. The key steps include:
Formation of the Cyclohexyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Addition: Introduction of the amino and oxime groups through reactions with suitable reagents such as amines and hydroxylamine derivatives.
Final Assembly: Coupling of the intermediate compounds under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other interactions, affecting its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity : The target compound’s oxime-carbamate-cyclohexyl architecture distinguishes it from simpler analogs like 1-[2-methyl-5-(1-methylethyl)cyclohexyl]propan-1-one, which lacks functional groups critical for bioactivity .
Bioactivity Correlation : Compounds with oxime groups (e.g., the trifluoromethylpyridine derivative in ) often exhibit pesticidal or antimicrobial activity. However, the target’s carbamate moiety may enable unique interactions with serine hydrolases or proteases.
Similarity Indexing : Computational methods (e.g., Tanimoto coefficient) reveal that even ~70% structural similarity (as seen with aglaithioduline and SAHA) can predict overlapping bioactivity, though exceptions exist due to stereochemical or electronic differences .
NMR Profile Comparisons : As demonstrated in , compounds with similar NMR shifts (e.g., coupling constants of oxime protons) may share stereochemical configurations, aiding in structural validation.
Limitations of Structural Similarity :
- Bioisosteric Replacements: Minor substitutions (e.g., replacing carbamate with amide) can drastically alter pharmacokinetics or toxicity .
- Information Loss : Molecular descriptors (e.g., Morgan fingerprints) may overlook 3D conformational nuances critical for target binding .
Research Implications
The target compound’s hybrid oxime-carbamate structure positions it as a candidate for:
- Drug Discovery: Potential inhibition of HDACs or kinases, leveraging the cyclohexyl group for hydrophobic binding and the oxime for metal coordination.
- Agrochemical Development : Structural parallels with pyridine-oxime insecticides () suggest pesticidal utility, though carbamate stability must be assessed.
Further studies should prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
